(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a thiomorpholine ring, which is a six-membered ring containing one sulfur atom and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiomorpholine with an oxidizing agent to introduce the sulfone functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic oxidation and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiomorpholine derivatives.
Scientific Research Applications
(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The specific pathways involved are still under investigation, but they likely include redox reactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A related compound with a similar ring structure but lacking the sulfone functionality.
2-Methylthiomorpholine: A precursor in the synthesis of (2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione.
Sulfones: A broader class of compounds containing the sulfone group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen in the ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H11NO2S |
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Molecular Weight |
149.21 g/mol |
IUPAC Name |
(2R)-2-methyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C5H11NO2S/c1-5-4-6-2-3-9(5,7)8/h5-6H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
SXESUMISQDGBIE-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CNCCS1(=O)=O |
Canonical SMILES |
CC1CNCCS1(=O)=O |
Origin of Product |
United States |
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